molecular formula C14H19NO5 B8096380 Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid CAS No. 1228557-42-3

Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid

Cat. No.: B8096380
CAS No.: 1228557-42-3
M. Wt: 281.30 g/mol
InChI Key: ZPMHSWFMWHVVHG-NSHDSACASA-N
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Description

Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-methoxyphenyl substituent at the α-carbon. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amine site .

Properties

IUPAC Name

(2S)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHSWFMWHVVHG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149213
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228557-42-3
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228557-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-methoxyphenylacetic acid.

    Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Amino Acid: The protected amino group is then introduced into the phenylacetic acid derivative through a series of reactions, including amination and subsequent protection.

Industrial Production Methods

Industrial production of Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pH, and reaction times.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Peptide Synthesis

Overview:
Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is commonly utilized in the synthesis of peptides due to its protective Boc group, which allows for selective reactions without premature deprotection.

Case Study:
A study demonstrated the use of Boc-protected amino acids in the formation of dipeptides using room-temperature ionic liquids as solvents. The application of coupling reagents such as N,N'-diethylene-N''-2-chloroethyl thiophosphoramide significantly enhanced the efficiency of amide bond formation, yielding satisfactory results in a short reaction time .

Drug Development

Overview:
The compound has potential applications in drug discovery, particularly in developing inhibitors for various biological targets.

Case Study:
Research into Hedgehog signaling pathway inhibitors highlighted the importance of structural modifications on amino acids to enhance potency against specific targets like HHAT (Hedgehog acyltransferase). Compounds structurally related to this compound were shown to exhibit varying degrees of cytotoxicity and target specificity, suggesting that such derivatives could be pivotal in developing new anticancer therapies .

Medicinal Chemistry

Overview:
In medicinal chemistry, this compound can be employed to create analogs that modulate biological activity.

Data Table:

CompoundBiological ActivityReference
Compound 1Moderate cytotoxicity against HEK293a SHH cells
Compound 2High selectivity for HHAT inhibition
Compound 3Minimal off-target effects

Chemical Biology

Overview:
The compound can be used as a probe to study biological processes by modifying its structure to interact with specific proteins or pathways.

Case Study:
In a study focused on small molecule modulators of the luteinizing hormone receptor (LHCGR), modifications to the Boc-protected amino acid framework were explored. The research indicated that certain structural features significantly influenced receptor activation and selectivity, illustrating the importance of such compounds in understanding receptor-ligand interactions .

Synthesis of Novel Therapeutics

Overview:
this compound can serve as a precursor for synthesizing novel therapeutic agents targeting various diseases.

Case Study:
A recent investigation into the synthesis of peptidomimetics using Boc-protected amino acids demonstrated their utility in creating compounds with enhanced stability and bioactivity compared to traditional peptides. These peptidomimetics showed promise in applications ranging from antimicrobial agents to anticancer drugs .

Mechanism of Action

The mechanism by which Boc-(s)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures that the amino group remains inert during reactions, allowing for selective deprotection and subsequent functionalization at desired stages of synthesis.

Comparison with Similar Compounds

The following analysis compares Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid with structurally related compounds, focusing on substituent effects, molecular properties, and biological activities.

Phenyl-Substituted Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
This compound 3-OCH₃ C₁₄H₁₉NO₅ 281.31 (estimated) Electron-donating methoxy group enhances solubility in polar solvents. No direct bioactivity reported; inferred utility as a peptide intermediate.
Boc-(R)-2-amino-2-(4-methoxyphenyl)acetic acid 4-OCH₃ C₁₄H₁₉NO₅ 281.31 Positional isomer of the target compound. The 4-methoxy group may alter steric interactions in peptide chains compared to 3-methoxy.
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride 3-Cl C₈H₈ClNO₂·HCl 222.07 Electron-withdrawing chloro group reduces solubility but may enhance stability in acidic conditions. Used in pharmaceutical intermediates.
2-Amino-2-(p-tolyl)acetic acid 4-CH₃ C₉H₁₁NO₂ 177.20 (unprotected) Methyl group offers lipophilicity. Intermediate for 1,3,4-thiadiazole compounds with anti-cancer potential via glutaminase inhibition.
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid 2,3-(OCH₃)₂ C₁₀H₁₃NO₄ 211.21 Dual methoxy groups increase polarity. No bioactivity reported; structural complexity may hinder synthetic applications.

Key Observations :

  • Substituent Position : The 3-methoxy group in the target compound provides a balance between electronic effects (electron donation) and steric bulk, distinguishing it from the 4-methoxy isomer .
  • Halogen vs.
Heteroaromatic Analogs
Compound Name Heterocycle Molecular Formula Molecular Weight Key Properties/Activities References
2-(Boc-amino)-2-(3-thiophenyl)acetic acid Thiophene C₁₁H₁₅NO₄S 257.31 Thiophene’s aromaticity and sulfur atom enhance π-π stacking in protein interactions. Lower molecular weight than phenyl analogs.
Ibotenic acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid) Isoxazole C₅H₆N₂O₄ 158.11 Natural neurotoxin with potent activity at glutamate receptors. Demonstrates the bioactivity potential of heterocyclic amino acids.

Key Observations :

  • Electronic Effects : Thiophene’s sulfur atom may facilitate unique binding interactions in biological systems, unlike the methoxyphenyl group .
  • Bioactivity : Heterocycles like isoxazole (e.g., ibotenic acid) exhibit significant neuroactivity, suggesting that substitution with heteroaromatic groups can drastically alter biological function .
Aliphatic and Halogenated Analogs
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Cl₂-benzyl C₁₂H₁₁Cl₂NO₂ 272.13 IC₅₀ = 1.48 mM for collagenase inhibition. Dichloro groups enhance binding via hydrophobic interactions and halogen bonding.
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid 3,5-(OH)₂ C₈H₉NO₄ 183.16 Hydroxyl groups enable hydrogen bonding; critical for anti-Mycobacterium activity.

Key Observations :

  • Halogenation : Dichloro-substituted compounds show enhanced enzyme inhibition, likely due to improved binding affinity .
  • Polar Groups : Hydroxyl substituents (e.g., 3,5-dihydroxy) improve solubility and bioactivity against bacterial targets .

Biological Activity

Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group, which plays a significant role in its synthesis and biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and its unique structural features.

Chemical Structure and Properties

  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid
  • Molecular Formula : C₁₄H₁₉N₀₅
  • Molecular Weight : 281.31 g/mol
  • Structure : The presence of the methoxyphenyl group attached to the alpha carbon of the amino acid core contributes to its distinct properties.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Protection of the Amino Group : The Boc group is introduced to protect the amino functionality during subsequent reactions.
  • Formation of the Amino Acid Backbone : The core structure is formed through standard peptide coupling techniques.
  • Deprotection : The Boc group can be selectively removed later to allow for further functionalization or peptide assembly.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, which may include:

  • Antiproliferative Effects : Research has shown that derivatives of phenylacetic acids can exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents, such as methoxy groups, can enhance this activity .
  • Neurological Applications : Compounds similar to this compound have been investigated for their effects on neurotransmitter receptors, particularly in relation to AMPA receptors, which are crucial for synaptic transmission and plasticity .

The mechanism of action for this compound involves:

  • Enzyme Interaction : It is believed that the compound interacts with specific enzymes or receptors due to its structural features, which may enhance binding affinity and specificity .
  • Chirality Influence : The (S) configuration may influence the pharmacological profile by favoring interactions with biological targets over its (R) counterpart .

Antiproliferative Activity

A study examining various derivatives of methoxyphenylacetic acids demonstrated that compounds with specific substituents exhibited enhanced cytotoxic effects against human colon adenocarcinoma cell lines. For instance, compounds with methoxy groups at strategic positions showed increased potency compared to their unsubstituted counterparts .

Neurological Studies

In vivo studies have indicated that certain enantiomers of related compounds can produce significant behavioral changes in animal models, suggesting potential applications in treating neurological disorders. For example, one study reported that a related compound caused flaccidity in mice at higher doses, highlighting its potential as a neuromodulator .

Comparative Analysis Table

Compound NameStructureKey FeaturesBiological Activity
This compoundC₁₄H₁₉N₀₅Protected amino group; methoxy substitutionAntiproliferative; neurological effects
(S)-2-Amino-2-(3-methoxyphenyl)acetic acidC₁₄H₁₉N₄O₄Lacks Boc group; more reactiveIncreased reactivity; potential for drug development
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acidC₁₀H₁₃N₄O₄Different stereochemistryInvestigated in neurological research

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